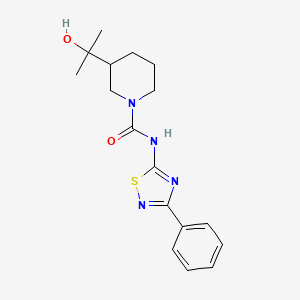![molecular formula C14H24N4O2 B5906070 N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906070.png)
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as DPPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPEO is a synthetic compound that is used as a research tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, it is believed to act as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cell signaling and are involved in many physiological processes. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to enhance the binding of ligands to GPCRs, leading to increased receptor activation.
Biochemical and Physiological Effects
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide can enhance the binding of ligands to GPCRs, leading to increased receptor activation. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to increase the potency of certain ligands, such as adenosine, in activating GPCRs. In vivo studies have shown that N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide can modulate the activity of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its high purity and stability. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is synthesized using a well-established method, and its purity can be confirmed using standard analytical techniques. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is also stable under a wide range of conditions, making it a reliable research tool. However, one limitation of using N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. One potential area of research is the development of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide-based fluorescent probes for the detection of specific proteins in cells. Another area of research is the use of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide in the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential applications in drug discovery and development.
Conclusion
In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is primarily used as a research tool in drug discovery and development, and its high purity and stability make it a reliable research tool. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with 3,5-dimethyl-1H-pyrazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with triethylamine and acetic anhydride to obtain N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide. The purity of the compound is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide is primarily used as a research tool in drug discovery and development. It is commonly used as a ligand in receptor binding assays to study the interaction between ligands and receptors. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has been used to study the binding affinity of ligands for the adenosine A2A receptor, which is a potential target for the treatment of Parkinson's disease. N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide has also been used in the development of fluorescent probes for the detection of specific proteins in cells.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11-13(12(2)17-16-11)5-7-15-14(19)6-9-18-8-3-4-10-20-18/h3-10H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXOUOVRNQNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[1-(hydroxymethyl)propyl]-5-methyl-N-(2-thienylmethyl)thiophene-3-carboxamide](/img/structure/B5906001.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)benzyl]urea trifluoroacetate](/img/structure/B5906003.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-N,3-dimethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5906012.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-isobutyl-1H-benzimidazole](/img/structure/B5906017.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5906023.png)


![N-isopropyl-3-pyridin-3-yl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5906057.png)

![2-[4-(2-aminopyrimidin-4-yl)-1H-pyrazol-1-yl]-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5906075.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(3,4-dihydro-2H-chromen-2-ylcarbonyl)piperidine](/img/structure/B5906081.png)
![3-(benzyl{[2-(methylamino)pyridin-3-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B5906086.png)
![5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide](/img/structure/B5906094.png)